8-Dodecyn-1-ol
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Overview
Description
8-Dodecyn-1-ol is an organic compound with the molecular formula C12H22O It is an acetylenic alcohol, characterized by the presence of a triple bond between the eighth and ninth carbon atoms in its twelve-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Dodecyn-1-ol can be synthesized through several methods. One common approach involves the use of alkyne zipper reactions, where an internal alkyne is isomerized to a terminal position. This reaction typically requires strong alkaline conditions, such as sodium amide or potassium tert-butoxide, and is conducted at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of dodecynes. This process uses metal catalysts like palladium or nickel under high pressure and temperature to achieve the desired product. The reaction conditions are optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 8-Dodecyn-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodecynoic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to dodecanol using hydrogen gas in the presence of a metal catalyst.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Dodecynoic acid.
Reduction: Dodecanol.
Substitution: Various substituted dodecynes depending on the reagents used.
Scientific Research Applications
8-Dodecyn-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Dodecyn-1-ol involves its interaction with various molecular targets. The triple bond in its structure allows it to participate in unique chemical reactions, which can modify biological molecules and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .
Comparison with Similar Compounds
- 9-Dodecyn-1-ol
- 10-Dodecyn-1-ol
- 11-Dodecyn-1-ol
Comparison: 8-Dodecyn-1-ol is unique due to the position of its triple bond, which imparts distinct chemical reactivity compared to its isomers. For instance, 9-Dodecyn-1-ol and 10-Dodecyn-1-ol have their triple bonds at different positions, leading to variations in their chemical behavior and applications .
Properties
CAS No. |
41589-71-3 |
---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
dodec-8-yn-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-3,6-12H2,1H3 |
InChI Key |
WRCSSJVAMYNHDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCCCCCCCO |
Origin of Product |
United States |
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